molecular formula C18H22N4OS B2829120 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide CAS No. 2309731-85-7

1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Katalognummer: B2829120
CAS-Nummer: 2309731-85-7
Molekulargewicht: 342.46
InChI-Schlüssel: UJOBPPJSKKEKIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 6-methylpyridazinyl group and at the 3-position with a carboxamide moiety linked to a 2-(methylsulfanyl)phenyl substituent.

Eigenschaften

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOBPPJSKKEKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the final coupling of these components. Here is a general outline of the synthetic route:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through cyclization reactions involving amines and carbonyl compounds, often under reductive amination conditions.

    Coupling Reaction: The final step involves coupling the pyridazine and piperidine rings with the phenyl group substituted with a methylthio group. This can be achieved through amide bond formation using coupling reagents such as carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituent Variations on the Pyridazinyl Ring

The pyridazinyl ring’s substituents significantly influence electronic and steric properties. For instance:

  • Target compound : 6-methyl substituent enhances lipophilicity and may stabilize hydrophobic binding pockets.
  • However, chlorine’s larger atomic radius may introduce steric hindrance compared to methyl .

Variations in the Piperidine Carboxamide Substituents

The carboxamide’s N-substituent modulates solubility and steric effects:

  • Target compound : The 2-(methylsulfanyl)phenyl group introduces sulfur, which may engage in hydrogen bonding (via S–H interactions) or hydrophobic contacts.

Role of the Methylsulfanyl Phenyl Group

Crystal structures of related compounds () reveal that methylsulfanyl groups adopt specific conformations, with C–S–C–C torsion angles (e.g., 7.47°–72.07°) influencing molecular packing. The sulfur atom participates in intramolecular N–H···S interactions, which could stabilize the target compound’s bioactive conformation .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Pyridazinyl Substituent Carboxamide Substituent Molecular Weight (g/mol) Calculated logP* Hydrogen Bond Acceptors
Target Compound 6-methyl 2-(methylsulfanyl)phenyl 342 3.2† 5 (pyridazine N, amide O, S)
1-(6-chloropyridazin-3-yl)-... () 6-chloro (1-methylpyrrol-2-yl)methyl 333.5 2.8† 6 (pyridazine N, amide O, pyrrole N)

*logP values estimated using fragment-based methods.
†Higher logP in the target compound suggests increased membrane permeability.

Research Findings and Docking Studies

Molecular docking simulations (e.g., AutoDock4 in ) highlight the importance of receptor flexibility in ligand binding. For the target compound:

  • The 6-methyl group may occupy hydrophobic pockets more effectively than bulkier chloro substituents.
  • The methylsulfanyl phenyl group’s sulfur atom could form weak hydrogen bonds (e.g., C–H···S) or van der Waals contacts, as observed in related crystal structures .

Biologische Aktivität

1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol

This compound features a piperidine ring, a pyridazine moiety, and a methylsulfanyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds similar to 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

StudyCompound TestedCancer TypeKey Findings
Piperidine DerivativesBreast CancerSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells.
Pyrazole DerivativesVarious TumorsInhibition of BRAF(V600E), EGFR, and telomerase activity.

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been shown to act as COX-2 inhibitors, which are crucial in mediating inflammatory responses. The mechanism typically involves the inhibition of prostaglandin synthesis.

  • Example : Etoricoxib, a well-known COX-2 inhibitor, shares structural similarities with the compound and has demonstrated significant anti-inflammatory effects in clinical settings .

Antimicrobial Activity

The biological activity of 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide may extend to antimicrobial properties as well. Compounds with similar structures have shown efficacy against various bacterial strains and fungi.

Microorganism TestedActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate antibacterial activity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : Interference with critical signaling pathways (e.g., MAPK/ERK) that promote cell proliferation and survival.

Case Study 1: Antitumor Efficacy

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that derivatives similar to 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide exhibited enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin. This combination therapy showed a synergistic effect, significantly improving treatment outcomes.

Case Study 2: Anti-inflammatory Effects

In vivo studies using animal models demonstrated that compounds structurally related to the target compound significantly reduced inflammation markers in models of acute arthritis. The reduction in prostaglandin levels correlated with the observed anti-inflammatory effects.

Q & A

Basic: What are the critical considerations for synthesizing 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the piperidine-3-carboxamide core. Key steps include:

  • Coupling reactions between the pyridazine and piperidine moieties under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution reactions involving the methylsulfanylphenyl group .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may be used for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity. Monitor reaction progress via TLC or HPLC .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the methylsulfanyl group (δ ~2.5 ppm for S-CH₃) and pyridazine aromatic signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Experimental variability : Standardize assay conditions (pH, temperature, buffer composition) and use internal controls (e.g., reference inhibitors) .
  • Cellular context : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific uptake or metabolism effects .
  • Structural analogs : Compare activity with derivatives (e.g., replacing methylsulfanyl with methoxy groups) to identify critical pharmacophores .
  • Computational docking : Use molecular dynamics simulations to predict binding affinity variations due to minor conformational changes .

Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Answer:
Improving bioavailability and stability involves:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoemulsions for oral administration .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) or modify the piperidine ring to reduce CYP450-mediated oxidation .
  • Plasma protein binding : Assess binding affinity via equilibrium dialysis; modify hydrophobic groups (e.g., methylsulfanyl) to lower nonspecific binding .

Advanced: What computational tools are recommended for predicting the mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs, leveraging the pyridazine moiety’s affinity for ATP-binding pockets .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with catalytic lysines) .

Basic: What are the common degradation pathways, and how can stability be improved during storage?

Answer:

  • Hydrolysis : The carboxamide bond is susceptible to aqueous hydrolysis. Store in anhydrous conditions (desiccated, under N₂) at –20°C .
  • Oxidation : The methylsulfanyl group may oxidize to sulfoxide. Add antioxidants (e.g., BHT) to formulations .
  • Light sensitivity : Protect from UV exposure by using amber vials .

Advanced: How can researchers design derivatives to enhance selectivity for a target enzyme?

Answer:

  • Fragment-based design : Use X-ray crystallography of the target enzyme’s active site to guide substitutions (e.g., introducing bulkier groups at the piperidine C3 position to exploit hydrophobic pockets) .
  • Bioisosteric replacement : Replace the pyridazine ring with triazine or pyrimidine to modulate electronic effects without altering steric bulk .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with 10% NaOH before disposal .

Advanced: How can contradictory data in cytotoxicity assays between 2D and 3D cell models be addressed?

Answer:

  • 3D spheroid penetration : Use confocal microscopy with fluorescently tagged analogs to assess compound penetration depth .
  • Hypoxia effects : Replicate tumor microenvironment conditions (e.g., 1% O₂) to evaluate activity under physiological hypoxia .
  • Metabolomics : Compare intracellular metabolite profiles (via LC-MS) to identify resistance mechanisms in 3D models .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down and MS identification .
  • Knockout/rescue experiments : Use CRISPR-Cas9 to delete the target gene and reintroduce wild-type/mutant variants to confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.